molecular formula C19H19N3O2 B11309280 N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methylphenoxy)acetamide

N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methylphenoxy)acetamide

Cat. No.: B11309280
M. Wt: 321.4 g/mol
InChI Key: RNMKVQPUSVAXBA-UHFFFAOYSA-N
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Description

“N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methylphenoxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to a phenoxyacetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methylphenoxy)acetamide” typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of Phenoxyacetamide: The phenoxyacetamide moiety is synthesized by reacting 2-methylphenol with chloroacetyl chloride in the presence of a base.

    Coupling Reaction: Finally, the benzylated pyrazole is coupled with the phenoxyacetamide moiety under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methylphenoxy)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methylphenoxy)acetamide” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with enzymes, receptors, or other biological targets.

Medicine

In medicinal chemistry, “this compound” may be explored for its potential therapeutic properties. This could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of “N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methylphenoxy)acetamide” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-pyrazol-3-yl)-2-(2-methylphenoxy)acetamide
  • N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-methylphenoxy)acetamide
  • N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-chlorophenoxy)acetamide

Uniqueness

“N-(1-benzyl-1H-pyrazol-5-yl)-2-(2-methylphenoxy)acetamide” is unique due to the specific positioning of the benzyl group on the pyrazole ring and the presence of the 2-methylphenoxyacetamide moiety. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C19H19N3O2/c1-15-7-5-6-10-17(15)24-14-19(23)21-18-11-12-20-22(18)13-16-8-3-2-4-9-16/h2-12H,13-14H2,1H3,(H,21,23)

InChI Key

RNMKVQPUSVAXBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=NN2CC3=CC=CC=C3

Origin of Product

United States

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